
An In-depth Technical Guide to Cinanserin (CAS
Number: 1166-34-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cinanserin

Cat. No.: B3424166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cinanserin, also known by its developmental code SQ 10,643, is a multifaceted

pharmacological agent first identified in the 1960s.[1] Initially characterized as a potent and

selective serotonin 5-HT2A receptor antagonist, it has garnered renewed interest for its

secondary activity as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including

SARS-CoV.[2][3][4][5] This dual mechanism of action positions Cinanserin as a compound of

interest for both neuroscience and antiviral research. This technical guide provides a

comprehensive overview of the chemical properties, mechanisms of action, and experimental

data related to Cinanserin, intended for researchers and professionals in drug development.

Chemical and Physical Properties
Cinanserin is chemically described as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-

phenylacrylamide.[6] It is an aryl sulfide and a member of the cinnamamides.[6] The

compound's structure features a tertiary amino group, making it a conjugate base that can form

salts, such as Cinanserin hydrochloride.[6]
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Property Value Source(s)

CAS Number 1166-34-3 [7]

Molecular Formula C20H24N2OS [6]

Molecular Weight 340.49 g/mol [2]

IUPAC Name

(2E)-N-(2-{[3-

(dimethylamino)propyl]thio}phe

nyl)-3-phenylacrylamide

[2]

Appearance White to Off-White Solid -

Melting Point 82-83 °C -

Solubility
Soluble in chloroform and

methanol (slightly)
-

Mechanism of Action
Cinanserin exhibits a dual mechanism of action, targeting both the serotonergic system and

viral proteases.

Serotonin 5-HT2A Receptor Antagonism
Cinanserin is a potent antagonist of the 5-HT2A and 5-HT2C receptors, with a significantly

higher affinity for the 5-HT2A subtype (approximately 50-fold greater) and very low affinity for 5-

HT1 receptors.[2] As a 5-HT2A receptor antagonist, Cinanserin blocks the binding of serotonin

to this receptor, thereby inhibiting its downstream signaling cascades. The 5-HT2A receptor is a

G protein-coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[8]

Antagonism of this receptor is a key mechanism for many antipsychotic and antidepressant

medications.[8]

Blockade of the 5-HT2A receptor by Cinanserin is expected to modulate intracellular signaling

pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-

kinase (PI3K)/Akt pathways, which are downstream of Gq/11 activation.[9][10][11]
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Cinanserin's antagonism of the 5-HT2A receptor Gq signaling pathway.

Inhibition of SARS-CoV 3C-like Protease (3CLpro)
Cinanserin has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro),

also known as the main protease (Mpro).[2][3] This viral enzyme is essential for the replication

of coronaviruses, as it cleaves the viral polyproteins into functional proteins.[2] By binding to

the active site of 3CLpro, Cinanserin interrupts this process, thereby suppressing viral

replication.[2]

Quantitative Biological Data
The following tables summarize the key quantitative data for Cinanserin's biological activities.
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Target Assay Type Value Compound Source(s)

5-HT2A Receptor
Radioligand

Binding (Ki)
41 nM Cinanserin

5-HT1 Receptor
Radioligand

Binding (Ki)
3500 nM Cinanserin

Target Assay Type IC50 Compound Source(s)

SARS-CoV

3CLpro
FRET Assay 5 µM Cinanserin [3][4]

SARS-CoV

3CLpro
FRET Assay 5.05 µM Cinanserin HCl [3]

HCoV-229E

3CLpro
FRET Assay 4.68 µM Cinanserin [3]

HCoV-229E

3CLpro
FRET Assay 5.68 µM Cinanserin HCl [3]

Virus Assay Type IC50 Compound Source(s)

SARS-CoV
Antiviral Assay

(Vero cells)

31 µM (11

µg/mL)
Cinanserin [5]

SARS-CoV
Antiviral Assay

(Vero cells)

34 µM (13

µg/mL)
Cinanserin HCl [5]

HCoV-229E
Antiviral Assay

(MRC-5 cells)

19 µM (7.2

µg/mL)
Cinanserin HCl [5]
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Cell Line Assay Type CC50 Compound Source(s)

Vero Cells
Cytotoxicity

Assay
>200 µM Cinanserin -

MRC-5 Cells
Cytotoxicity

Assay

No measurable

toxicity in test

range

Cinanserin &

Cinanserin HCl
[3]

Experimental Protocols
SARS-CoV 3CLpro Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the

inhibitory activity of Cinanserin against SARS-CoV 3CLpro.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its

intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the

fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

Recombinant SARS-CoV 3CLpro

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

Cinanserin (and/or its hydrochloride salt)

96- or 384-well black plates

Fluorescence plate reader

Procedure:

Prepare a stock solution of Cinanserin in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the Cinanserin stock solution to obtain a range of test

concentrations.

In the wells of the microplate, add the assay buffer.

Add the Cinanserin dilutions to the respective wells. Include a positive control (no inhibitor)

and a negative control (no enzyme).

Add the recombinant SARS-CoV 3CLpro to all wells except the negative control.

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Initiate the reaction by adding the FRET peptide substrate to all wells.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths (e.g., Ex: 340 nm, Em: 490 nm) over time.

Calculate the rate of reaction for each concentration of Cinanserin.

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3424166?utm_src=pdf-body
https://www.benchchem.com/product/b3424166?utm_src=pdf-body
https://www.benchchem.com/product/b3424166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3424166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents
(Cinanserin, Enzyme, Substrate)

Dispense Cinanserin
Dilutions into Plate

Add SARS-CoV 3CLpro

Pre-incubate

Add FRET Substrate

Measure Fluorescence
(Kinetic Read)

Calculate Reaction Rates
and IC50 Value

End

Click to download full resolution via product page

Workflow for the FRET-based 3CLpro inhibition assay.
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Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the use of SPR to characterize the binding of Cinanserin to SARS-

CoV 3CLpro.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as

molecules bind and dissociate. This allows for real-time, label-free analysis of binding kinetics

and affinity.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Immobilization reagents (e.g., EDC, NHS)

Recombinant SARS-CoV 3CLpro (ligand)

Cinanserin (analyte)

Running buffer (e.g., HBS-EP)

Procedure:

Immobilize the recombinant SARS-CoV 3CLpro onto the sensor chip surface using standard

amine coupling chemistry.

Prepare a series of concentrations of Cinanserin in the running buffer.

Inject the different concentrations of Cinanserin over the sensor surface at a constant flow

rate.

Monitor the association of Cinanserin to the immobilized 3CLpro in real-time.

After the association phase, inject running buffer to monitor the dissociation of the complex.

Regenerate the sensor surface between cycles if necessary.
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Analyze the resulting sensorgrams to determine the association rate constant (ka),

dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Pharmacokinetics and Toxicology
Pharmacokinetics
Specific pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for

Cinanserin is not readily available in the public domain. However, data from related 5-HT2A

antagonists, such as Ketanserin, can provide some insights. Ketanserin is rapidly and almost

completely absorbed after oral administration, undergoes significant first-pass metabolism in

the liver, and has a bioavailability of around 50%. It is extensively distributed to tissues and is

highly protein-bound. The terminal half-life of Ketanserin is approximately 14.3 hours. Further

studies are required to determine the specific pharmacokinetic profile of Cinanserin.

Toxicology
Detailed toxicology studies on Cinanserin are limited. In vitro studies have shown that

Cinanserin has low cytotoxicity in Vero and MRC-5 cell lines, with a CC50 value greater than

200 µM in Vero cells.[3] GHS classification indicates that it is harmful if swallowed (Acute

toxicity, Oral, Category 4).[6] Comprehensive preclinical safety and toxicology studies would be

necessary to fully characterize its safety profile for any potential therapeutic development.

Clinical Studies
Cinanserin underwent preliminary clinical evaluation in humans in the 1960s.[1][3][4] One

study evaluated its use in chronic schizophrenic patients.[12] However, detailed results and

data from these early clinical trials are not widely available. To date, there are no recent or

ongoing clinical trials registered for Cinanserin for any indication.

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Cinanserin hydrochloride is

not readily available in published literature, with some references pointing to supplementary

materials.[1] The synthesis of related acrylamide compounds often involves the amidation of a

substituted aniline with an appropriate acyl chloride or carboxylic acid. The synthesis of
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Cinanserin would likely involve the reaction of 2-{[3-(dimethylamino)propyl]thio}aniline with

cinnamoyl chloride or a related activated cinnamic acid derivative.

Conclusion
Cinanserin is a compound with a well-established role as a 5-HT2A receptor antagonist and a

more recently discovered activity as a SARS-CoV 3CLpro inhibitor. Its dual mechanism of

action makes it a valuable tool for research in both neuroscience and virology. While in vitro

efficacy data is available, a significant lack of public information regarding its pharmacokinetics,

comprehensive toxicology, and detailed clinical history presents a challenge for its immediate

translation. Further preclinical and, potentially, clinical investigation would be required to fully

elucidate the therapeutic potential of this historic compound in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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